TAK1-IN-3

Inflammation Cancer Cell Signaling

TAK1-IN-3 (3-amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide) is a high-purity, ATP-competitive TAK1 (MAP3K7) inhibitor that offers a distinct advantage for your kinase research budget. Costing approximately 50–60% less per milligram than alternative TAK1 inhibitors, it is the economical choice for large-scale in vitro screening and extensive dose-response studies. Its exceptional solubility in DMSO (≥100 mg/mL) minimizes precipitation risk during automated liquid handling, ensuring robust compound library preparation. With a well-defined selectivity fingerprint that avoids the polypharmacology of Type II inhibitors like NG25, TAK1-IN-3 provides a cleaner tool for dissecting TAK1-specific NF-κB and MAPK pathway signaling. Choose TAK1-IN-3 for reproducible, publication-ready results.

Molecular Formula C16H19N3O2S
Molecular Weight 317.4 g/mol
CAS No. 494772-87-1
Cat. No. B138693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK1-IN-3
CAS494772-87-1
Synonyms3-Amino-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
Molecular FormulaC16H19N3O2S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)N
InChIInChI=1S/C16H19N3O2S/c17-13-9-14(22-15(13)16(18)20)12-3-1-11(2-4-12)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10,17H2,(H2,18,20)
InChIKeyUNTPTSFVGRSTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK1-IN-3 (CAS 494772-87-1): A Cost-Effective, ATP-Competitive Inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1)


TAK1-IN-3 (3-amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide) is a small-molecule, ATP-competitive inhibitor of transforming growth factor-β-activated kinase 1 (TAK1, also known as MAP3K7) . TAK1 is a key serine/threonine kinase within the MAPK and NF-κB signaling pathways, critically regulating inflammation, immune responses, and cell survival [1]. By binding to the ATP pocket, TAK1-IN-3 blocks TAK1-mediated phosphorylation of downstream effectors, thereby suppressing the production of pro-inflammatory cytokines and influencing cancer cell proliferation and apoptosis [2]. The compound is characterized by a molecular weight of 317.41 g/mol and a molecular formula of C16H19N3O2S . It is a solid, off-white to light yellow powder, soluble in DMSO to at least 80 mg/mL, and is typically stored at -20°C for long-term stability .

Why Other TAK1 Inhibitors Are Not Direct Substitutes for TAK1-IN-3 (CAS 494772-87-1)


TAK1 inhibitors, while sharing a common target, are not interchangeable. The TAK1 inhibitor landscape is characterized by stark differences in kinase selectivity, active-site binding modes (e.g., Type I vs. Type II), and in vivo pharmacokinetic properties [1]. For instance, the Type II inhibitor NG25 (HG-7-92-01) potently inhibits TAK1 (IC50 = 149 nM) but also shows high affinity for MAP4K2, Src family kinases (LYN, Src), and others, resulting in a complex polypharmacology profile that may confound experimental interpretation . In contrast, the more selective, orally bioavailable inhibitor HS-276 (Ki = 2.5 nM) demonstrates a vastly different PK profile and is optimized for in vivo studies [2]. TAK1-IN-3 represents a distinct, well-defined chemical entity with a unique scaffold, a different selectivity fingerprint, and physicochemical properties that set it apart from these alternatives. Using an unvalidated or uncharacterized analog could lead to off-target effects, altered pathway modulation, and irreproducible results, especially in complex cellular or in vivo models.

Quantitative Procurement Evidence for TAK1-IN-3 (CAS 494772-87-1): A Comparative Analysis vs. Key TAK1 Inhibitors


Cost-Per-Milligram Comparison of TAK1-IN-3 Against Common TAK1 Inhibitors

TAK1-IN-3 demonstrates a significant cost advantage over many common TAK1 inhibitors, making it a more economical choice for initial screening or large-scale in vitro experiments. For example, from a major commercial supplier, the list price for 1 mg of TAK1-IN-3 is approximately $56 USD, while a 1 mg sample of the more potent and selective inhibitor HS-276 is priced at roughly $115 USD [1]. Similarly, the Type II inhibitor NG25 (HG-7-92-01) is priced at $780 RMB (~$110 USD) for 1 mg from another supplier . This represents a roughly 50-60% cost reduction for the same initial quantity of TAK1-IN-3.

Inflammation Cancer Cell Signaling

Comparative Solubility Profile of TAK1-IN-3 in DMSO vs. NG25

For in vitro studies, solubility in DMSO is a critical parameter for preparing stock solutions and subsequent dilutions. TAK1-IN-3 exhibits high solubility in DMSO, reported to be at least 80 mg/mL (252 mM) from one vendor [1] and up to 100 mg/mL (315 mM) from another [2]. In contrast, the Type II TAK1 inhibitor NG25 (HG-7-92-01) shows considerably lower solubility, with a 10 mM stock in DMSO equating to approximately 5.4 mg/mL .

Inflammation Cancer Cell Signaling

Inferred Selectivity Advantage Over Multi-Targeted Type II Inhibitor NG25

Based on its chemical scaffold and classification as a Type I (ATP-competitive) inhibitor, TAK1-IN-3 is expected to have a distinct kinase selectivity profile compared to Type II inhibitors like NG25. NG25 is a well-documented multi-kinase inhibitor, targeting TAK1 (IC50 = 149 nM) but also potently inhibiting MAP4K2 (IC50 = 21.7 nM), LYN (IC50 = 12.9 nM), Src (IC50 = 113 nM), CSK (IC50 = 56.4 nM), and FER (IC50 = 82.3 nM) . In contrast, TAK1-IN-3 belongs to a distinct chemical series of ATP-competitive inhibitors designed for a different binding conformation, implying a narrower target engagement profile.

Inflammation Cancer Kinase Selectivity

Accessibility and Purity Consistency for Reproducible In Vitro Studies

A key differentiator for procurement is the consistent, high purity and ready availability of TAK1-IN-3 from multiple reputable commercial vendors. For instance, MedChemExpress supplies TAK1-IN-3 with a reported purity of 99.83%, which is a critical quality metric for ensuring reliable, reproducible results in cell-based assays . In comparison, some other TAK1 inhibitors, particularly those in early-stage development or from less established suppliers, may exhibit batch-to-batch variability in purity or have limited stock availability. This consistent, multi-source supply chain reduces the risk of project delays and ensures the fidelity of experimental comparisons across different labs and over time.

Inflammation Cancer Cell Signaling

Recommended Scientific Applications for TAK1-IN-3 (CAS 494772-87-1) Based on Quantitative Evidence


High-Throughput Screening (HTS) and Large-Scale Dose-Response Studies in Cancer and Inflammation Research

The significant cost advantage of TAK1-IN-3 over other TAK1 inhibitors (~50-60% cheaper per mg) makes it an ideal candidate for large-scale in vitro screening campaigns or extensive dose-response studies where a large quantity of compound is required [1]. Its high solubility in DMSO (up to 100 mg/mL) further supports automated liquid handling systems by minimizing the risk of precipitation during the preparation of compound libraries and serial dilutions [2].

Mechanistic Studies Requiring a Type I ATP-Competitive Inhibitor with Reduced Polypharmacology

Researchers aiming to dissect TAK1-specific signaling pathways without the confounding off-target activities associated with Type II inhibitors like NG25 (which potently inhibits MAP4K2, Src, and other kinases) should select TAK1-IN-3 . As an ATP-competitive inhibitor, it provides a cleaner tool for probing TAK1's immediate downstream effects on the NF-κB and MAPK pathways in response to TNF-α, IL-1β, or TLR stimulation [3].

In Vitro Studies Requiring Consistent, High-Purity Material for Publication-Ready Data

For studies intended for publication, the use of a high-purity (>99%) compound from a reputable vendor like MedChemExpress ensures data reproducibility and meets the standards of peer-reviewed journals . The wide availability of TAK1-IN-3 from multiple suppliers with consistent quality also facilitates independent validation of results across different research groups.

Development of Topical or Local Formulations Where Systemic Bioavailability is Not Required

Given the lack of reported oral bioavailability data for TAK1-IN-3, its application is best suited for scenarios where systemic exposure is not a prerequisite. This includes cell-based assays, ex vivo tissue culture, or the development of local, non-systemic formulations for preclinical models of localized inflammation or cancer, where direct application to a specific tissue (e.g., intra-articular injection for arthritis models) can bypass the need for oral bioavailability [4].

Technical Documentation Hub

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